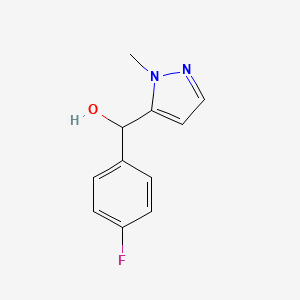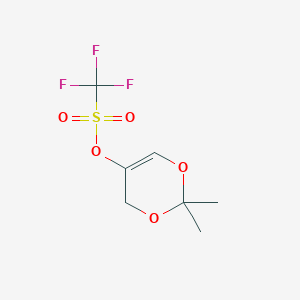![molecular formula C23H25BrN2O2 B13972027 Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13972027.png)
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4'-piperidine]-1'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spirocyclic compounds. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a spiro linkage between an indoline and a piperidine ring, with additional functional groups such as a benzyl group, a bromine atom, and a cyclopropyl group. The presence of these diverse functional groups makes it a valuable target for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multistep reactions. One common approach is the cyclization of a suitable precursor containing the indoline and piperidine moieties. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the spiro linkage.
For example, a typical synthetic route might involve:
Formation of the Indoline Moiety: Starting from an aniline derivative, the indoline ring can be formed through a cyclization reaction.
Introduction of the Bromine Atom: Bromination of the indoline ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Piperidine Ring: The piperidine ring can be synthesized from a suitable precursor, such as a piperidine derivative or through a cyclization reaction involving a primary amine.
Spirocyclization: The final step involves the spirocyclization reaction, where the indoline and piperidine rings are connected through a spiro linkage. This step may require the use of a catalyst and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Spiroindole Derivatives: Compounds with a spiro linkage between an indoline and another ring system.
Spirooxindole Derivatives: Compounds with a spiro linkage involving an oxindole moiety.
Spiropyran Derivatives: Compounds with a spiro linkage involving a pyran ring.
Uniqueness
Benzyl 5-bromo-2-cyclopropylspiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H25BrN2O2 |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
benzyl 5-bromo-2-cyclopropylspiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C23H25BrN2O2/c24-18-8-9-20-19(14-18)23(21(25-20)17-6-7-17)10-12-26(13-11-23)22(27)28-15-16-4-2-1-3-5-16/h1-5,8-9,14,17,21,25H,6-7,10-13,15H2 |
Clave InChI |
HNKZEWVJLBCASP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2C3(CCN(CC3)C(=O)OCC4=CC=CC=C4)C5=C(N2)C=CC(=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(trifluoromethanesulfonyloxy)phenyl]propanoate](/img/structure/B13971969.png)











